(2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-5'-yl)methanol
CAS No.:
Cat. No.: VC13527650
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14O3 |
|---|---|
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | spiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-5'-ylmethanol |
| Standard InChI | InChI=1S/C12H14O3/c13-8-9-1-2-11-10(7-9)3-4-12(11)14-5-6-15-12/h1-2,7,13H,3-6,8H2 |
| Standard InChI Key | AKKGPPKOURTUEP-UHFFFAOYSA-N |
| SMILES | C1CC2(C3=C1C=C(C=C3)CO)OCCO2 |
| Canonical SMILES | C1CC2(C3=C1C=C(C=C3)CO)OCCO2 |
Introduction
Structural Characteristics and Molecular Identity
The molecular formula of (2',3'-Dihydrospiro[ dioxolane-2,1'-inden]-5'-yl)methanol is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol . Its IUPAC name, spiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-5'-ylmethanol, reflects the spiro junction between the 1,3-dioxolane and 2,3-dihydroindene rings, with a hydroxymethyl group (-CH₂OH) attached to the fifth position of the indene moiety.
Key Structural Features:
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Spirocyclic Core: The dioxolane (oxygen-containing five-membered ring) and indene (fused bicyclic hydrocarbon) systems share a single spiro carbon atom, enforcing a non-planar geometry that may influence steric and electronic properties.
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Hydroxymethyl Substituent: This polar group enhances solubility in protic solvents and provides a site for chemical modifications, such as esterification or etherification .
Table 1: Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1929-30-2 | |
| SMILES | C1CC2(C3=C1C=C(C=C3)CO)OCCO2 | |
| InChI Key | AKKGPPKOURTUEP-UHFFFAOYSA-N | |
| PubChem CID | 69201996 |
Physicochemical Properties
Experimental data on this compound remain limited, but computational predictions and analogous structures suggest the following properties:
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Density: Estimated at 1.2–1.4 g/cm³ (typical for spirocyclic ethers).
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Boiling Point: Likely exceeds 300°C due to high molecular weight and hydrogen-bonding capacity.
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Solubility: Moderate solubility in polar solvents like ethanol and DMSO, with limited solubility in non-polar solvents .
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Stability: The dioxolane ring may hydrolyze under strongly acidic or basic conditions, releasing formaldehyde and diols.
Table 2: Experimental and Predicted Properties
| Property | Value | Method/Source |
|---|---|---|
| Purity | 98% | Lab analysis |
| Flash Point | >150°C | Analogous compounds |
| LogP | 1.5–2.0 | Computational estimate |
Synthesis and Manufacturing Challenges
No detailed synthetic protocols are publicly available, but general strategies for spirocyclic compounds involve:
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Cyclocondensation: Reacting dihydroindene derivatives with 1,3-dioxolane precursors under acid catalysis.
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Post-functionalization: Introducing the hydroxymethyl group via Grignard reactions or hydroxylation of pre-formed spiro frameworks .
A major bottleneck is the low yield associated with spiro ring formation, often requiring high-dilution conditions to suppress oligomerization. Industrial-scale production is further hampered by the compound’s discontinued status in commercial catalogs .
Comparison with Analogous Spiro Compounds
Table 3: Structural and Functional Analogues
| Compound | Key Differences | Applications |
|---|---|---|
| Spiro[indene-1,2'-dioxolane] | Lacks hydroxymethyl group | Catalyst ligand |
| Spiro[chromene-2,2'-dioxolane] | Contains aromatic chromene system | Fluorescent probes |
The hydroxymethyl group in (2',3'-Dihydrospiro[[1, dioxolane-2,1'-inden]-5'-yl)methanol distinguishes it from simpler spiroethers, enabling covalent bonding to surfaces or biomolecules.
Future Research Directions
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Synthetic Optimization: Developing high-yield routes using flow chemistry or enzymatic methods.
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Biological Screening: Testing against cancer cell lines or microbial targets to identify lead compounds.
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Material Characterization: Investigating thermal stability and optical properties for electronics applications.
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